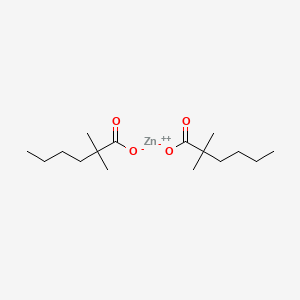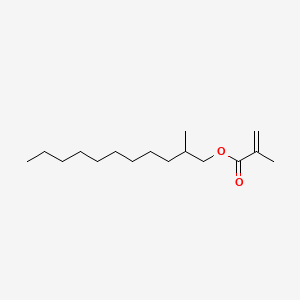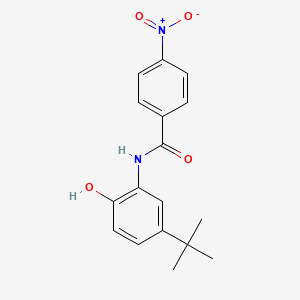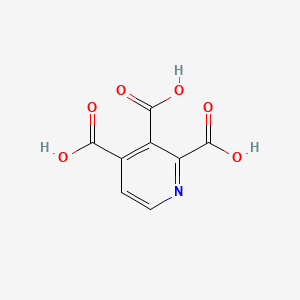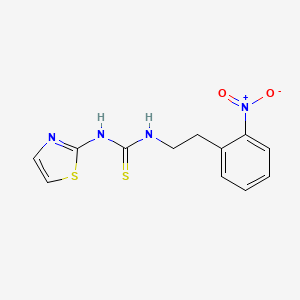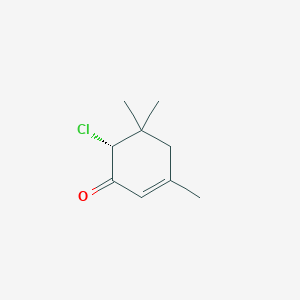
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- is an organic compound that belongs to the family of cyclohexenones. This compound is characterized by the presence of a cyclohexene ring with a ketone functional group and chlorine substituents at the 2 or 4 positions, along with three methyl groups at the 3 and 5 positions. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- can be achieved through several methods. One common approach involves the chlorination of 2-Cyclohexen-1-one, followed by the introduction of methyl groups through alkylation reactions. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and alkylating agents like methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of cyclohexene, followed by chlorination and methylation steps. Catalysts such as vanadium or molybdenum oxides are used to facilitate the oxidation process, while chlorination and methylation are carried out using appropriate reagents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without chlorine and additional methyl groups.
4,4-Dimethyl-2-cyclohexen-1-one: Similar structure with two methyl groups at the 4 position.
2,4,4-Trimethyl-2-cyclohexenone: Another analog with three methyl groups but different substitution pattern.
Uniqueness
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine and multiple methyl groups enhances its electrophilic nature and potential for diverse chemical transformations.
Properties
CAS No. |
72175-27-0 |
|---|---|
Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
(6R)-6-chloro-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H13ClO/c1-6-4-7(11)8(10)9(2,3)5-6/h4,8H,5H2,1-3H3/t8-/m0/s1 |
InChI Key |
LZSCSLQORLJIIM-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@@H](C(C1)(C)C)Cl |
Canonical SMILES |
CC1=CC(=O)C(C(C1)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


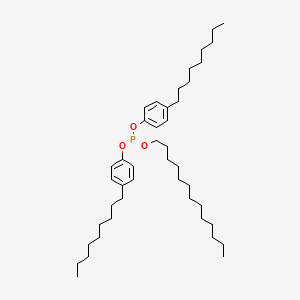
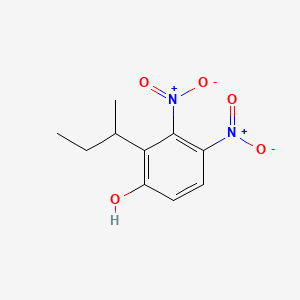

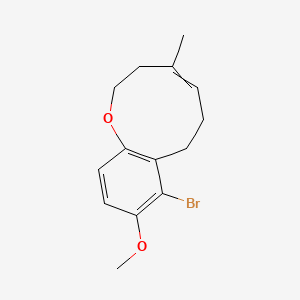
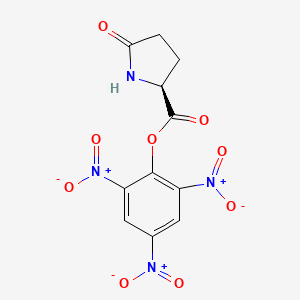
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
